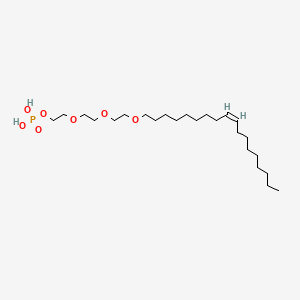

Oleth-3 phosphate

Description

Properties

CAS No. |

45306-73-8 |

|---|---|

Molecular Formula |

C24H49O7P |

Molecular Weight |

480.6 g/mol |

IUPAC Name |

2-[2-[2-[(Z)-octadec-9-enoxy]ethoxy]ethoxy]ethyl dihydrogen phosphate |

InChI |

InChI=1S/C24H49O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-28-19-20-29-21-22-30-23-24-31-32(25,26)27/h9-10H,2-8,11-24H2,1H3,(H2,25,26,27)/b10-9- |

InChI Key |

PWQNOLAKMCLNJI-KTKRTIGZSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCCOCCOCCOCCOP(=O)(O)O |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCOCCOCCOCCOP(=O)(O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOCCOCCOCCOP(=O)(O)O |

Synonyms |

oleth 3-phosphate oleth-3-phosphate |

Origin of Product |

United States |

Foundational & Exploratory

"Oleth-3 phosphate" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleth-3 Phosphate is a non-ionic surfactant and emulsifying agent belonging to the family of polyethylene glycol ethers of oleyl alcohol. It is a complex ester of phosphoric acid and ethoxylated oleyl alcohol, widely utilized in the cosmetics and personal care industries for its ability to stabilize oil-in-water emulsions, cleanse, and act as a dispersing agent. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, applications, and safety of Oleth-3 Phosphate, with a focus on data relevant to researchers and formulation scientists. While specific experimental data for Oleth-3 Phosphate is limited in publicly available literature, this guide consolidates existing knowledge and presents general experimental protocols for the characterization of similar surfactants.

Chemical Structure and Identification

Oleth-3 Phosphate is a mixture of esters of phosphoric acid and Oleth-3, which is the polyethylene glycol ether of oleyl alcohol containing an average of three ethylene oxide units.[1] The lipophilic portion of the molecule is derived from oleyl alcohol, a long-chain unsaturated fatty alcohol, while the hydrophilic portion consists of the phosphate group and the short polyoxyethylene chain. This amphiphilic nature is central to its function as a surfactant.

The general chemical structure of Oleth-3 Phosphate can be represented as:

Key Identifiers:

| Identifier | Value |

| Chemical Name | Poly(oxy-1,2-ethanediyl), .alpha.-9-octadecenyl-.omega.-hydroxy-, (Z)-, phosphate (3 mol EO average molar ratio)[2][3] |

| INCI Name | Oleth-3 Phosphate[4] |

| CAS Number | 39464-69-2[4] |

| Alternative Names | Polyoxyethylene(3) Oleyl Ether Phosphate[4] |

Physicochemical Properties

The physicochemical properties of Oleth-3 Phosphate are crucial for its application in various formulations. The following table summarizes available quantitative data, some of which are estimated values.

| Property | Value | Source |

| Molecular Formula | C20H43O6P | [2] |

| Molecular Weight | 410.53 g/mol | [2] |

| Appearance | Colorless to brown liquid | |

| Boiling Point (estimated) | 416.00 to 417.00 °C @ 760.00 mm Hg | [5] |

| Flash Point (estimated) | 317.00 °F (158.10 °C) | [5] |

| logP (o/w) (estimated) | 7.717 | [5] |

| Water Solubility (estimated) | 0.00176 mg/L @ 25 °C | [5] |

Synthesis

General Synthesis Pathway of Fatty Alcohol Polyoxyethylene Ether Phosphates:

A common method involves the reaction of a fatty alcohol polyoxyethylene ether (in this case, Oleth-3) with a phosphorylating agent such as phosphorus pentoxide (P₂O₅) or polyphosphoric acid.[6][7]

Reaction Steps:

-

Esterification: The fatty alcohol ethoxylate (Oleth-3) is reacted with the phosphorylating agent. The reaction temperature and time are critical parameters that influence the ratio of monoester to diester in the final product. For instance, reacting at 90-95°C for several hours is a common practice.[7]

-

Hydrolysis: Following the esterification, a controlled amount of deionized water is added to hydrolyze any remaining phosphorylating agent and to convert pyrophosphates to orthophosphates. This step is typically carried out at a slightly lower temperature than the esterification.[7]

-

Neutralization (Optional): The resulting acidic phosphate ester can be neutralized with a base (e.g., potassium hydroxide) to a desired pH to form the corresponding salt.[7]

The molar ratio of the alcohol ethoxylate to the phosphorylating agent is a key factor in determining the final product composition.[6]

Mechanism of Action and Applications

Surfactant and Emulsifier

As an amphiphilic molecule, Oleth-3 Phosphate functions by reducing the interfacial tension between immiscible liquids, such as oil and water.[8] This allows for the formation of stable emulsions. The lipophilic oleyl tail orients towards the oil phase, while the hydrophilic phosphate head and ethoxy groups orient towards the water phase, forming a stabilizing film around the dispersed droplets.

Applications in Formulations

Oleth-3 Phosphate is utilized in a variety of cosmetic and personal care products, including:

-

Creams and Lotions: As a primary emulsifier to create stable oil-in-water emulsions.[2]

-

Shampoos and Cleansers: For its cleansing properties, helping to remove dirt and oil.[2]

-

Hair Care Products: In post-foaming shaving gels, depilatories, and hair straighteners.[2]

-

Sun Care Products: As a dispersing agent for insoluble solid particles like mineral UV filters.[2]

Experimental Protocols

Specific experimental protocols for Oleth-3 Phosphate are not widely published. However, standard methodologies for characterizing surfactants can be applied.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant, representing the concentration at which micelles begin to form.[9]

Methodology: Surface Tension Measurement

-

Preparation of Solutions: Prepare a series of aqueous solutions of Oleth-3 Phosphate with varying concentrations.

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined from the inflection point of the curve, where the surface tension ceases to decrease significantly with increasing concentration.[9]

Evaluation of Emulsification Performance

The ability of Oleth-3 Phosphate to form and stabilize an emulsion can be assessed through various methods.

Methodology: Emulsion Stability Testing

-

Emulsion Preparation: Prepare an oil-in-water emulsion using a defined concentration of Oleth-3 Phosphate, a specific oil phase, and an aqueous phase. Homogenize the mixture under controlled conditions (e.g., using a high-shear mixer).

-

Accelerated Stability Testing:

-

Centrifugation: Centrifuge the emulsion at a specified speed and duration to assess its resistance to creaming or separation.

-

Freeze-Thaw Cycles: Subject the emulsion to alternating cycles of freezing and thawing to evaluate its stability under temperature stress.

-

-

Droplet Size Analysis: Measure the initial droplet size distribution of the emulsion using techniques like laser diffraction or dynamic light scattering. Monitor changes in droplet size over time and under stress conditions as an indicator of emulsion stability.

Safety and Toxicology

The safety of alkyl phosphates, including Oleth-3 Phosphate, has been reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel.[10]

-

Irritation: Some alkyl phosphates were found to be irritating to the skin in animal tests at concentrations much higher than those used in cosmetic formulations.[11] The potential for ocular irritation was also noted.[11]

-

Sensitization: Reports from the 1990s suggested that Oleth-3 Phosphate could be a potential skin sensitizer.[5]

-

Impurities: The Panel noted a lack of data on impurities but was not concerned based on the method of manufacture and the absence of adverse effects in repeated oral toxicity studies.[11]

It is important to note that the Environmental Working Group (EWG) has raised concerns about potential contamination with toxic impurities such as ethylene oxide and 1,4-dioxane, which are byproducts of the ethoxylation process.[12]

Conclusion

References

- 1. stle.org [stle.org]

- 2. atamankimya.com [atamankimya.com]

- 3. Oleth-3 Phosphate (Explained + Products) [incidecoder.com]

- 4. Oleth-3 Phosphate - Cosmetic Analysis [cosmeticanalysis.com]

- 5. oleth-3 phosphate, 39464-69-2 [thegoodscentscompany.com]

- 6. CN101125861A - Method for synthesizing fatty alcohol-polyoxyethylene ether phosphate - Google Patents [patents.google.com]

- 7. Preparation method of fatty alcohol polyoxyethylene phosphate ester potassium salt - Eureka | Patsnap [eureka.patsnap.com]

- 8. cosmileeurope.eu [cosmileeurope.eu]

- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 10. Safety Assessment of Alkyl Phosphates as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cir-safety.org [cir-safety.org]

- 12. ewg.org [ewg.org]

An In-depth Technical Guide to the Synthesis and Purification of Oleth-3 Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleth-3 phosphate is a non-ionic surfactant and emulsifying agent belonging to the family of alkyl ether phosphates. It is synthesized from the ethoxylation of oleyl alcohol followed by a phosphation reaction. The resulting product is a complex mixture of mono- and di-esters of phosphoric acid and Oleth-3. Due to its surface-active properties, Oleth-3 phosphate finds applications in various formulations, including cosmetics and personal care products, where it functions to stabilize emulsions and aid in the dispersion of insoluble ingredients. This technical guide provides a comprehensive overview of the synthesis and purification methods for Oleth-3 phosphate, drawing from scientific literature and patent information.

Synthesis of Oleth-3 Phosphate

The synthesis of Oleth-3 phosphate is a multi-step process that begins with the ethoxylation of oleyl alcohol to produce Oleth-3, which is then phosphated. The choice of phosphating agent and reaction conditions significantly influences the final product composition, particularly the ratio of monoester to diester, which in turn affects the surfactant's performance characteristics.

Key Synthesis Routes

Two primary methods for the phosphation of alcohol ethoxylates like Oleth-3 are prevalent in industrial applications: reaction with phosphorus pentoxide (P₂O₅) and reaction with polyphosphoric acid (PPA).

1. Phosphation with Phosphorus Pentoxide (P₂O₅)

This is a widely used method for producing a mixture of mono- and di-phosphate esters. The reaction involves the direct addition of phosphorus pentoxide to Oleth-3.

-

Reaction Mechanism: The hydroxyl groups of Oleth-3 attack the electrophilic phosphorus atoms of the P₂O₅ molecule, leading to the formation of phosphate esters. The stoichiometry of the reactants is a critical parameter in determining the final product distribution.

-

Experimental Protocol:

-

Oleth-3 is charged into a reaction vessel equipped with a stirrer, thermometer, and a vacuum inlet.

-

The reactor is heated to a temperature range of 70-80°C.

-

Phosphorus pentoxide is added portion-wise to the heated Oleth-3 with vigorous stirring. The addition is exothermic and should be controlled to maintain the reaction temperature.

-

After the addition is complete, the reaction mixture is typically held at a temperature between 80°C and 100°C for several hours under vacuum to ensure complete reaction.

-

The resulting product is a viscous liquid containing a mixture of Oleth-3 mono- and di-phosphate esters, along with some unreacted Oleth-3 and residual phosphoric acids.

-

2. Phosphation with Polyphosphoric Acid (PPA)

Polyphosphoric acid is another effective phosphating agent that tends to favor the formation of monoesters.

-

Reaction Mechanism: PPA is a mixture of orthophosphoric acid and its polymers. The hydroxyl groups of Oleth-3 react with the P-O-P bonds in PPA, leading to the formation of the phosphate ester and a shorter polyphosphoric acid chain.

-

Experimental Protocol:

-

Oleth-3 is heated in a reaction vessel to approximately 60°C.

-

Polyphosphoric acid is added slowly to the Oleth-3 with constant agitation.

-

The reaction temperature is gradually increased to 80-90°C and maintained for several hours until the desired degree of phosphation is achieved.

-

The reaction progress can be monitored by measuring the acid value of the mixture.

-

Synthesis Data Summary

| Parameter | Phosphation with P₂O₅ | Phosphation with PPA |

| Primary Products | Mixture of mono- and di-esters | Predominantly mono-ester |

| Typical Temperature | 80-100°C | 80-90°C |

| Key Advantage | Cost-effective and widely used | Higher selectivity for mono-esters |

Purification of Oleth-3 Phosphate

The crude product from the synthesis reaction is a mixture that requires purification to remove unreacted starting materials, residual phosphating agents (which hydrolyze to phosphoric acid), and other byproducts. The purification process is crucial for obtaining a product with the desired properties and for ensuring its suitability for specific applications.

Common Purification Techniques

1. Washing

A simple and effective method to remove water-soluble impurities, such as phosphoric acid.

-

Experimental Protocol:

-

The crude Oleth-3 phosphate is mixed with a specific volume of hot water (typically around 80-90°C).

-

The mixture is agitated for a period to allow the transfer of impurities into the aqueous phase.

-

The mixture is then allowed to stand, leading to phase separation. The upper organic layer containing the purified Oleth-3 phosphate is separated from the lower aqueous layer.

-

This washing step can be repeated multiple times to enhance purity. In some protocols, a dilute acidic solution (e.g., phosphoric acid) is used in the initial wash, followed by water washes.

-

2. Solvent Extraction

Solvent extraction can be employed for a more refined separation of the phosphate esters from unreacted alcohol and other organic impurities.

-

Experimental Protocol:

-

The crude product is dissolved in a suitable non-polar solvent.

-

This organic solution is then washed with an immiscible polar solvent (e.g., a water/alcohol mixture).

-

The desired phosphate esters will have different partitioning behaviors compared to the impurities, allowing for their separation.

-

The solvent is then removed from the purified product, typically by vacuum distillation.

-

3. Chromatographic Separation

For achieving high purity, particularly in laboratory settings or for analytical purposes, chromatographic techniques can be utilized.

-

Methodology: While specific protocols for preparative chromatography of Oleth-3 phosphate are not widely published, general methods for separating phosphate esters can be adapted. This would typically involve column chromatography using a silica gel stationary phase. A gradient elution system with a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or isopropanol) would be used to separate the components based on their polarity. The monoester, being more polar, would elute later than the diester and any unreacted Oleth-3.

Purification Data Summary

| Method | Impurities Removed | Key Parameters |

| Washing | Phosphoric acid, other water-soluble impurities | Water temperature, number of washes |

| Solvent Extraction | Unreacted alcohol, organic byproducts | Choice of solvent system, partition coefficients |

| Chromatography | Separation of mono- and di-esters, high-purity applications | Stationary phase, mobile phase gradient |

Visualization of Processes

Synthesis Pathway

Caption: General synthesis pathway for Oleth-3 Phosphate.

Purification Workflow

Caption: A typical purification workflow for Oleth-3 Phosphate.

Conclusion

The synthesis and purification of Oleth-3 phosphate are well-established industrial processes that allow for the production of a versatile surfactant. The choice of synthesis route, particularly the phosphating agent, is critical in determining the final product's composition and, consequently, its functional properties. Purification through washing and solvent extraction is essential for removing impurities and achieving a product quality suitable for its intended applications. Further optimization of these processes can be tailored to meet specific performance requirements for researchers, scientists, and drug development professionals.

Determining the Critical Micelle Concentration of Oleth-3 Phosphate: A Technical Guide

Introduction to Oleth-3 Phosphate and Critical Micelle Concentration (CMC)

Oleth-3 phosphate is an anionic surfactant belonging to the family of phosphate esters, specifically an ethoxylated oleyl alcohol phosphate ester.[1][2] Such molecules are amphiphilic, meaning they possess both a hydrophilic (water-loving) phosphate head group and a hydrophobic (water-fearing) oleyl tail.[2] This dual nature drives their activity at interfaces, such as air-water or oil-water, where they align to reduce surface tension.[3][4]

When the concentration of a surfactant in a solution increases, it reaches a point where the interface becomes saturated. Beyond this point, it becomes thermodynamically favorable for the surfactant molecules to self-assemble into organized aggregates called micelles.[3][5] This process is known as micellization. The Critical Micelle Concentration (CMC) is defined as the specific concentration of surfactant at which micelles begin to form.[3][4][5] The CMC is a fundamental characteristic of any surfactant, as several physicochemical properties of the solution—such as surface tension, conductivity, and solubilization capacity—exhibit an abrupt change at this concentration.[5][6]

Knowledge of the CMC is crucial for researchers, scientists, and drug development professionals. In pharmaceutical formulations, micelles can be used to solubilize poorly water-soluble drugs, enhancing their bioavailability.[7] Therefore, determining the precise CMC of Oleth-3 phosphate is essential for optimizing its use as an emulsifier, wetting agent, or drug delivery vehicle.[2]

Quantitative Data on Surfactant CMCs

| Surfactant Name | Surfactant Type | CMC (in Water at 25°C) | Molar Mass ( g/mol ) |

| Oleth-3 Phosphate | Anionic | To Be Determined (TBD) | ~424.5 (Varies) |

| Sodium Dodecyl Sulfate (SDS) | Anionic | ~8.2 mM (~0.23% w/v) | 288.38 |

| Polysorbate 20 (Tween® 20) | Non-ionic | ~0.06 mM (~0.07% w/v) | ~1228 |

| Cetyltrimethylammonium Bromide (CTAB) | Cationic | ~0.92 mM (~0.034% w/v) | 364.45 |

| Triton™ X-100 | Non-ionic | ~0.24 mM (~0.0155% w/v) | ~647 |

Note: The values for comparator surfactants are approximate and sourced from various studies.[5][9][10][11][12][13] The CMC is sensitive to experimental conditions.

Experimental Protocols for CMC Determination

Several methods can be employed to determine the CMC of a surfactant.[6] The most common and reliable techniques involve measuring a physical property of the surfactant solution as a function of its concentration. The CMC is identified as the concentration at which a sharp change in the slope of the plotted data is observed.[3][5]

Surface Tension Method (Tensiometry)

Principle: Below the CMC, surfactant molecules adsorb at the air-water interface, causing a progressive decrease in surface tension as the surfactant concentration rises.[3] Once the CMC is reached and micelles form in the bulk solution, the interface becomes saturated, and the surface tension remains relatively constant with further increases in concentration.[3][5] This method is applicable to all types of surfactants.

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of Oleth-3 phosphate (e.g., 100 mM) in deionized water or a relevant buffer system. Ensure complete dissolution.

-

Serial Dilutions: Create a series of solutions with decreasing concentrations of Oleth-3 phosphate from the stock solution. The concentration range should span the expected CMC.

-

Instrumentation: Use a tensiometer, such as one employing the Wilhelmy plate or Du Noüy ring method, calibrated according to the manufacturer's instructions.

-

Measurement:

-

Begin by measuring the surface tension of the pure solvent (water or buffer).

-

Proceed to measure the surface tension of each prepared dilution, starting from the lowest concentration and moving to the highest.

-

Ensure temperature control is maintained throughout the experiment (e.g., at 25°C).

-

Allow the surface tension reading to stabilize for each sample before recording the value.

-

-

Data Analysis:

-

Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.[5]

-

The resulting graph will typically show two linear regions with different slopes.

-

Fit linear regression lines to both regions of the plot.

-

The concentration at the intersection of these two lines is the Critical Micelle Concentration (CMC).[3]

-

Conductivity Method (Conductometry)

Principle: This method is highly suitable for ionic surfactants like Oleth-3 phosphate. Below the CMC, the surfactant exists as individual ions (monomers) and counter-ions, and the specific conductivity of the solution increases linearly with concentration.[6][14] Upon micelle formation, the mobility of the surfactant ions decreases because they are aggregated into larger, slower-moving entities. While the overall number of charge carriers continues to increase, the rate of increase in conductivity is significantly lower. This results in a distinct break in the conductivity versus concentration plot.[6]

Experimental Protocol:

-

Preparation of Solutions: Prepare a series of Oleth-3 phosphate solutions in deionized water across a range of concentrations, similar to the surface tension method.

-

Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.

-

Measurement:

-

Measure the conductivity of the pure deionized water as a baseline.

-

Measure the conductivity of each prepared surfactant solution, starting from the lowest concentration.

-

Rinse the conductivity probe thoroughly with deionized water and then with the next solution to be measured between readings to avoid cross-contamination.

-

Ensure all measurements are taken at a constant temperature.

-

-

Data Analysis:

Fluorescence Spectroscopy Method

Principle: This technique utilizes a hydrophobic fluorescent probe, most commonly pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment.[13] In a polar solvent like water (below the CMC), pyrene exhibits a characteristic emission spectrum. When micelles form, pyrene partitions into the hydrophobic core of the micelles.[7] This change from a polar to a non-polar environment causes a distinct change in the vibronic fine structure of the pyrene emission spectrum. Specifically, the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) is monitored. A significant change in the I₁/I₃ or I₃/I₁ ratio indicates the partitioning of the probe into micelles, allowing for the determination of the CMC.

Experimental Protocol:

-

Probe Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent like ethanol or acetone (e.g., 0.2 mM).

-

Preparation of Surfactant Solutions: Prepare a series of Oleth-3 phosphate solutions in the desired aqueous medium.

-

Sample Preparation: To a constant volume of each surfactant solution, add a small, fixed aliquot of the pyrene stock solution such that the final pyrene concentration is very low (e.g., ~0.3 µM) to avoid excimer formation. The solvent should be allowed to evaporate, or its final concentration should be kept constant and minimal across all samples.

-

Instrumentation: Use a fluorescence spectrophotometer.

-

Measurement:

-

Set the excitation wavelength for pyrene (typically around 334-339 nm).

-

Record the emission spectrum for each sample (typically from 350 to 450 nm).

-

From each spectrum, record the fluorescence intensities of the first (~372 nm) and third (~383 nm) vibronic peaks.

-

-

Data Analysis:

-

Calculate the ratio of the intensities (e.g., I₁/I₃ or I₃/I₁).

-

Plot this intensity ratio on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

-

The resulting plot is typically sigmoidal. The CMC is determined from the inflection point of this curve, often calculated as the point of maximum change in the first derivative of the curve.

-

Visualizations: Workflows and Principles

The following diagrams illustrate the conceptual and experimental workflows for CMC determination.

Caption: General experimental workflow for CMC determination.

Caption: Conceptual relationship of surfactant state and physical properties around the CMC.

References

- 1. EXOfos PB-184-Oleyl alcohol phosphoric ester. PCC Group! [products.pcc.eu]

- 2. ataman-chemicals.com [ataman-chemicals.com]

- 3. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 4. nanoscience.com [nanoscience.com]

- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. aurion.nl [aurion.nl]

- 9. emsdiasum.com [emsdiasum.com]

- 10. Temperature Effect on the Nanostructure of SDS Micelles in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 12. globaljournals.org [globaljournals.org]

- 13. asianpubs.org [asianpubs.org]

- 14. Tween® 20 Detergent | AAT Bioquest [aatbio.com]

Technical Guide: Hydrophilic-Lipophilic Balance (HLB) of Oleth-3 Phosphate

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Hydrophilic-Lipophilic Balance (HLB) value associated with Oleth-3 Phosphate. It includes key physicochemical data, detailed experimental protocols for HLB determination, and a logical workflow for emulsifier selection in formulation development.

Physicochemical Properties and HLB Value of Oleth-3 Phosphate

Oleth-3 Phosphate is the phosphate ester of oleyl alcohol ethoxylated with an average of 3 moles of ethylene oxide. It functions as a highly effective oil-in-water (O/W) emulsifier, dispersing agent, and surfactant in a variety of cosmetic, pharmaceutical, and industrial applications.[1]

The precise HLB value of Oleth-3 Phosphate in its free acid form is not consistently published in readily available technical literature. However, data for its neutralized salt and its parent compound provide a strong indication of its properties. The diethanolamine (DEA) salt, DEA-Oleth-3 Phosphate, has a reported HLB value of 9.7 .[2] For context, the parent ethoxylated alcohol, Oleth-3, has an HLB value of approximately 7.0 - 7.1 .[3] The addition of the highly hydrophilic phosphate group significantly increases the hydrophilicity, and therefore the HLB, compared to the parent Oleth-3. An HLB value in the range of 8-16 is indicative of an O/W emulsifier.[4]

Quantitative Data Summary

The following table summarizes the key quantitative and qualitative data for Oleth-3 Phosphate.

| Property | Value |

| INCI Name | Oleth-3 Phosphate |

| CAS Number | 39464-69-2[5] |

| Synonyms | Poly(oxy-1,2-ethanediyl), .alpha.-9-octadecenyl-.omega.-hydroxy- (Z)-, phosphate (3 mol EO average molar ratio); Crodafos™ O3A |

| Typical Form | Liquid |

| Primary Functions | Surfactant, Emulsifier, Gelling Agent, Dispersing Agent[1] |

| Reported HLB Value | 9.7 (for DEA-Oleth-3 Phosphate)[2] |

| Parent Compound HLB | ~7.0 (for Oleth-3) |

Methodologies for HLB Value Determination

The HLB value of a surfactant can be determined through theoretical calculations or empirical experimentation. For complex esters like Oleth-3 Phosphate, and for the overall oil phase of a formulation, experimental methods are often the most accurate.

Theoretical Calculation Methods

Two primary theoretical methods were developed for non-ionic surfactants.

-

Griffin's Method: Proposed by William C. Griffin in 1949, this method is based on the molecular weight of the hydrophilic portion of the surfactant.[4][6]

-

Formula 1: For general non-ionic surfactants, the formula is: HLB = 20 * (Mh / M) Where Mh is the molecular mass of the hydrophilic portion and M is the molecular mass of the entire molecule.[4][7][8]

-

Formula 2: For ethoxylated fatty alcohols, a simplified formula is often used: HLB = E / 5 Where E is the weight percentage of ethylene oxide in the molecule.[9][10]

-

-

Davies' Method: Developed in 1957, this method calculates the HLB based on group numbers assigned to various chemical groups within the molecule. It accounts for the relative strengths of different hydrophilic and lipophilic groups.[4][6][8]

-

Formula: HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)[11]

-

Experimental Protocol for Determining Required HLB

The most practical approach for creating a stable emulsion is to experimentally determine the "required HLB" (rHLB) of the oil phase. This value represents the HLB of the emulsifier system that will provide the most stable emulsion for that specific oil or blend of oils.[12][13]

Objective: To determine the optimal HLB value for emulsifying a specific oil phase.

Materials:

-

Oil phase to be emulsified.

-

Distilled water (aqueous phase).

-

A high-HLB emulsifier (e.g., Tween 60, HLB = 14.9).

-

A low-HLB emulsifier from the same chemical family (e.g., Span 60, HLB = 4.7).

-

Beakers, graduated cylinders, and a high-shear homogenizer.

Methodology:

-

Prepare Emulsifier Blends: Create a series of emulsifier blends with varying HLB values. The HLB of a blend is the weighted average of the individual emulsifier HLBs.[10] For example, to create 10g of a blend with a target HLB of 11:

-

% High HLB Emulsifier = 100 * (Target HLB - Low HLB) / (High HLB - Low HLB)

-

% Tween 60 = 100 * (11 - 4.7) / (14.9 - 4.7) = 61.8% (6.18 g)

-

% Span 60 = 100% - 61.8% = 38.2% (3.82 g)

-

Prepare blends to cover a range of HLB values (e.g., 8, 9, 10, 11, 12, 13, 14).

-

-

Formulate Emulsions: Prepare a series of identical emulsions where the only variable is the HLB of the emulsifier blend. A typical starting formulation might be 15-20% oil phase, 5% emulsifier blend, and 75-80% aqueous phase.

-

Heat the oil phase (containing the oil and the emulsifier blend) and the aqueous phase separately to approximately 70-75°C.[14]

-

Slowly add the aqueous phase to the oil phase while mixing with a high-shear homogenizer.

-

Homogenize for a set period (e.g., 3-5 minutes) at a constant speed.

-

Allow the emulsions to cool to room temperature.

-

-

Evaluate Emulsion Stability: Assess the stability of each emulsion after a set period (e.g., 24 hours, 48 hours, and 1 week) at room temperature and under accelerated conditions (e.g., 40°C).[13]

-

Visual Assessment: Observe for signs of instability such as creaming, coalescence (oil droplet merging), or phase separation.

-

Microscopic Analysis: Observe droplet size and distribution. The most stable emulsion will generally have the smallest and most uniform droplet size.

-

Particle Size Analysis: Use techniques like Dynamic Light Scattering (DLS) to quantitatively measure the mean particle diameter and polydispersity index (PDI).[15][16]

-

-

Identify Optimal HLB: The HLB of the emulsifier blend that produced the most stable emulsion corresponds to the required HLB of the oil phase.[13][16] Further refinement can be achieved by preparing additional emulsions with HLB values narrowly bracketing the identified optimum.

Workflow for Emulsifier Selection Using the HLB System

The following diagram illustrates the logical workflow for selecting an appropriate emulsifier system, such as one containing Oleth-3 Phosphate, based on the required HLB of the oil phase.

Caption: Workflow for experimental determination of optimal HLB for an emulsion.

References

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. DEA-Oleth-3 Phosphate | Crodafos N-3E | Cosmetic Ingredients Guide [ci.guide]

- 3. HLB Calculator - Materials [hlbcalc.com]

- 4. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 5. Oleth-3 Phosphate - Cosmetic Analysis [cosmeticanalysis.com]

- 6. Hydrophilic-lipophilic balance [chemeurope.com]

- 7. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 8. pharmajournal.net [pharmajournal.net]

- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 10. jrhessco.com [jrhessco.com]

- 11. Application of HLB value in emulsion paint formulation design_ Nantong Convey Chemical Technology Co., Ltd_Emulsifier_Polyethylene glycol_Polypropylene glycol_Penetrant [en.convey-chemical.com]

- 12. HLB - How to choose an emulsifier? - Greengredients® [greengredients.it]

- 13. Formulation and stability of horse oil-in-water emulsion by HLB system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. halecosmeceuticals.com [halecosmeceuticals.com]

- 15. mdpi.com [mdpi.com]

- 16. tandfonline.com [tandfonline.com]

Oleth-3 Phosphate: A Technical Safety and Toxicity Guide for Research Applications

Disclaimer: Comprehensive safety and toxicity data specifically for Oleth-3 Phosphate are limited in publicly available literature. This guide synthesizes available information and presents read-across data from structurally similar compounds, primarily from the Cosmetic Ingredient Review (CIR) Final Report on the Safety Assessment of Alkyl Phosphates. The experimental protocols described are based on standardized OECD guidelines for chemical safety testing and represent the methodologies that would be employed to generate robust safety data.

Executive Summary

Oleth-3 Phosphate is a complex mixture of the phosphate esters of Oleth-3 (a polyoxyethylene ether of oleyl alcohol). It functions primarily as a surfactant and emulsifying agent in a variety of cosmetic and research formulations. While specific toxicological data for Oleth-3 Phosphate is sparse, assessments of structurally related alkyl phosphates indicate a low potential for acute toxicity, skin and eye irritation at concentrations relevant to product formulations, and genotoxicity. Reports from the 1990s suggested a potential for skin sensitization, though conclusive data is lacking. This document provides a summary of available data, outlines standard experimental protocols for safety assessment, and presents visual workflows for key toxicological endpoints.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | Poly(oxy-1,2-ethanediyl), .alpha.-9-octadecenyl-.omega.-hydroxy-, phosphate (3 mol EO average molar ratio) |

| CAS Number | 39464-69-2[1][2][3] |

| Molecular Formula | C20H43O6P (representative)[1] |

| Molecular Weight | 410.53 g/mol (representative)[1] |

| Function | Surfactant, Emulsifier, Cleansing Agent[2][4] |

Toxicological Data Summary (Read-Across)

The following tables summarize quantitative toxicity data for structurally related alkyl phosphates, as reported in the Cosmetic Ingredient Review (CIR) Final Report on the Safety Assessment of Alkyl Phosphates. This data is presented as a surrogate for Oleth-3 Phosphate due to the lack of specific data for the latter.

Acute Toxicity

| Test Substance | Species | Route | Endpoint | Value |

| Oleyl Phosphate | Rat | Oral | LD50 | > 2 g/kg bw |

| Oleyl Phosphate | Rat | Dermal | LD50 | > 2 g/kg bw |

| C20-22 Alkyl Phosphate | Rat | Dermal | LD50 | > 2 g/kg bw |

| Dicetyl Phosphate (80%) | Rat | Dermal | LD50 | > 2 g/kg bw |

| Dimyristyl Phosphate | Rat | Oral | LD50 | > 2 g/kg bw |

Repeated Dose Toxicity

| Test Substance | Species | Route | Duration | Endpoint | Value |

| Oleyl Phosphate | Rat | Gavage | 28 days | NOAEL | 1000 mg/kg bw/d |

| Myristyl Phosphate | Rat | Dietary | 28 days | NOEL | 1564 mg/kg bw/d (males) |

| Myristyl Phosphate | Rat | Dietary | 28 days | NOEL | 227 mg/kg bw/d (females) |

Skin Irritation

| Test Substance | Species | Concentration | Result |

| DEA-Oleth-3 Phosphate | Human | 3.2% | Non-irritant |

| Dicetyl Phosphate | Rabbit | 10% | Slight to moderate irritant |

| Dimyristyl Phosphate | Guinea Pig | 75% | Non-irritant |

Eye Irritation

| Test Substance | Species | Concentration | Result |

| Dicetyl Phosphate | Rabbit | 10% | Moderate irritant |

| Potassium Cetyl Phosphate | Rabbit | 3% | Practically non-irritating |

Skin Sensitization

| Test Substance | Species | Assay Type | Concentration | Result |

| Oleth-3 Phosphate | Human | - | - | Potential sensitizer (older reports) |

| Dimyristyl Phosphate | Guinea Pig | Maximization | 75% | Non-sensitizer |

| DEA-Oleth-3 Phosphate | Human | HRIPT | 3.2% | Non-sensitizer |

Experimental Protocols

The following sections detail the standard methodologies for key toxicological assessments, based on OECD Test Guidelines. These protocols represent the current standards for generating safety data for regulatory and research purposes.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This test method evaluates the potential of a substance to cause skin irritation by assessing its cytotoxicity on a reconstructed human epidermis model.[5][6][7][8][9]

Methodology:

-

Test System: A three-dimensional reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™) consisting of non-transformed human-derived epidermal keratinocytes.[5][6]

-

Procedure:

-

The test substance is applied topically to the surface of the RhE tissue.

-

Tissues are incubated for a defined period (e.g., 60 minutes).

-

Following incubation, the test substance is removed by rinsing.

-

The tissues are transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours).

-

-

Endpoint Measurement: Cell viability is determined by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan salt, which is then extracted and quantified spectrophotometrically.

-

Data Interpretation: A substance is identified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.[6][9]

In Vitro Eye Irritation: Reconstructed human Cornea-like Epithelium (RhCE) Test (OECD 492)

This method is used to identify chemicals that do not require classification for eye irritation or serious eye damage.[10][11][12][13][14]

Methodology:

-

Test System: A three-dimensional reconstructed human cornea-like epithelium (RhCE) model.[10][11]

-

Procedure:

-

Endpoint Measurement: Cell viability is assessed using the MTT assay.

-

Data Interpretation: A substance is identified as not requiring classification if the mean tissue viability is > 60% relative to the negative control.[13][14]

Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD 429)

The LLNA in mice is an in vivo method for identifying potential skin sensitizers.[15][16][17]

Methodology:

-

Test System: CBA/J or CBA/Ca mice.[18]

-

Procedure:

-

The test substance is applied to the dorsal surface of each ear for three consecutive days.[19]

-

On day 5, a solution of 3H-methyl thymidine is injected intravenously.

-

After 5 hours, mice are euthanized, and the draining auricular lymph nodes are excised.

-

-

Endpoint Measurement: A single-cell suspension of lymph node cells is prepared, and the incorporation of 3H-methyl thymidine is measured by β-scintillation counting.[15]

-

Data Interpretation: A Stimulation Index (SI) is calculated by dividing the mean proliferation in each treated group by the mean proliferation in the vehicle control group. A substance is considered a sensitizer if the SI is ≥ 3.[15]

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[20][21][22][23][24]

Methodology:

-

Test System: At least five strains of bacteria, including S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA or S. typhimurium TA102.[21][24]

-

Procedure:

-

Endpoint Measurement: The number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid) is counted.

-

Data Interpretation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations over the background. A common threshold is a two-fold increase over the negative control.[22]

Genotoxicity: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test detects damage to chromosomes or the mitotic apparatus by identifying micronuclei in the cytoplasm of interphase cells.[25][26][27][28][29]

Methodology:

-

Test System: Human or rodent cell lines (e.g., CHO, V79, TK6) or primary human lymphocytes.[25][26]

-

Procedure:

-

Cell cultures are exposed to the test substance at various concentrations, with and without metabolic activation (S9 mix).[26]

-

A cytokinesis blocker (e.g., Cytochalasin B) is often added to identify cells that have completed one cell division.[26][28]

-

Cells are harvested, stained, and prepared on microscope slides.

-

-

Endpoint Measurement: The frequency of micronucleated cells is determined by microscopic analysis of at least 2000 binucleated cells per concentration.[26]

-

Data Interpretation: A substance is considered genotoxic if it induces a concentration-dependent, statistically significant increase in the frequency of micronucleated cells.[27]

Reproductive/Developmental Toxicity Screening Test (OECD 421)

This in vivo screening test in rodents provides initial information on potential effects on male and female reproductive performance and on the development of offspring.[30][31][32][33][34]

Methodology:

-

Procedure:

-

The test substance is administered daily to male and female rats at three or more dose levels for a pre-mating period (at least 2 weeks), during mating, and for females, through gestation and early lactation.[32][33]

-

Animals are observed for clinical signs of toxicity, effects on the estrous cycle, mating behavior, fertility, and pregnancy outcomes.

-

Offspring are examined for viability, growth, and development until at least day 4 postpartum.[32]

-

-

Endpoint Measurement: Key endpoints include fertility indices, gestation length, litter size, pup viability, and pup weights. Gross necropsy and histopathology of parental reproductive organs are also performed.[30][33]

-

Data Interpretation: The findings are evaluated to identify any adverse effects on reproduction or development and to determine a No-Observed-Adverse-Effect Level (NOAEL).

Conclusion

The available safety data for Oleth-3 Phosphate is limited. However, based on information from structurally similar alkyl phosphates, it is expected to have a low order of acute toxicity. While older reports suggested a potential for skin sensitization, more recent studies on related compounds have not supported this. The potential for mild skin and eye irritation exists, particularly at high concentrations. There is no evidence to suggest that Oleth-3 Phosphate is genotoxic. For research and drug development applications where Oleth-3 Phosphate is being considered as an excipient, it is recommended that its concentration be kept to the minimum effective level. Should a more comprehensive safety profile be required, the experimental protocols outlined in this guide provide a framework for generating the necessary data.

References

- 1. oleth-3 phosphate, 39464-69-2 [thegoodscentscompany.com]

- 2. Oleth-3 Phosphate (Explained + Products) [incidecoder.com]

- 3. Oleth-3 Phosphate - Cosmetic Analysis [cosmeticanalysis.com]

- 4. ewg.org [ewg.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. senzagen.com [senzagen.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. iivs.org [iivs.org]

- 10. EpiOcular Eye Irritation Test (OECD TG 492) | Mattek Corporation [mattek.com]

- 11. Study Design of In Vitro Eye Irritation EpiOcular (OECD 492) Study Design - Tox Lab [toxlab.co]

- 12. oecd.org [oecd.org]

- 13. tecolab-global.com [tecolab-global.com]

- 14. dermatest.com [dermatest.com]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. toxicoop.com [toxicoop.com]

- 19. techniques-ingenieur.fr [techniques-ingenieur.fr]

- 20. oecd.org [oecd.org]

- 21. nib.si [nib.si]

- 22. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 23. The bacterial reverse mutation test | RE-Place [re-place.be]

- 24. toxicoop.com [toxicoop.com]

- 25. criver.com [criver.com]

- 26. nucro-technics.com [nucro-technics.com]

- 27. x-cellr8.com [x-cellr8.com]

- 28. oecd.org [oecd.org]

- 29. oecd.org [oecd.org]

- 30. oecd.org [oecd.org]

- 31. catalog.labcorp.com [catalog.labcorp.com]

- 32. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 33. oecd.org [oecd.org]

- 34. oecd.org [oecd.org]

An In-depth Technical Guide to the Solubility of Oleth-3 Phosphate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Oleth-3 phosphate in various organic solvents. Due to the limited availability of specific quantitative public data, this paper focuses on qualitative solubility information and provides a detailed experimental protocol for determining precise solubility parameters in your laboratory setting. This guide is intended to assist researchers, scientists, and drug development professionals in formulating products containing Oleth-3 phosphate.

Introduction to Oleth-3 Phosphate

Oleth-3 phosphate is a complex ester of phosphoric acid and ethoxylated oleyl alcohol.[1] It functions as a versatile surfactant, emulsifier, and dispersing agent in a wide range of cosmetic and pharmaceutical applications.[2][3] Its amphiphilic nature, possessing both a hydrophilic phosphate head and a lipophilic oleyl tail, allows it to facilitate the mixing of immiscible liquids, such as oil and water, and to disperse insoluble solid particles evenly within a formulation.[4]

Qualitative Solubility of Oleth-3 Phosphate in Organic Solvents

For ease of comparison, the following table summarizes the qualitative solubility of Oleth-3 phosphate in different classes of organic solvents based on available information.

| Solvent Class | Example Solvents | Qualitative Solubility | Source/Rationale |

| Alcohols | Ethanol, Isopropanol | Likely Soluble | Frequently used as co-solvents in cosmetic formulations containing Oleth-3 phosphate, suggesting good compatibility. |

| Glycols | Propylene Glycol, Butylene Glycol | Likely Soluble | Commonly found in skincare and haircare formulations alongside Oleth-3 phosphate, indicating miscibility. |

| Esters | Isopropyl Myristate, Ethyl Acetate | Likely Soluble | The lipophilic oleyl group of Oleth-3 phosphate suggests affinity for ester-based solvents. |

| Hydrocarbons | Mineral Oil, Paraffin | Soluble/Dispersible | Described as having good solubility in mineral oils and being an effective emulsifier for them. |

| Ketones | Acetone | Likely Soluble | Often used as a solvent for surfactants in analytical methods.[5] |

Note: The term "Likely Soluble" indicates a high probability of solubility based on formulation compatibility and the chemical nature of Oleth-3 phosphate. However, experimental verification is crucial for specific applications.

Experimental Protocol for Determining Oleth-3 Phosphate Solubility

To obtain precise quantitative solubility data for Oleth-3 phosphate in a specific organic solvent, the following experimental protocol can be employed. This method is a generalized approach based on standard laboratory practices for determining the saturation concentration of a solute in a solvent.

Materials and Equipment

-

Oleth-3 phosphate (of known purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps (e.g., 10 mL glass vials)

-

Constant temperature bath or incubator

-

Vortex mixer or magnetic stirrer with stir bars

-

Centrifuge

-

Micropipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or MS) or a spectrophotometer.[6]

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of Oleth-3 phosphate.

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of Oleth-3 phosphate into a series of vials. The exact amount will depend on the expected solubility but should be sufficient to ensure undissolved solid remains after equilibration.

-

Add a precise volume of the chosen organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or incubator set to the desired temperature (e.g., 25°C).

-

Agitate the samples using a vortex mixer at regular intervals or continuously with a magnetic stirrer.

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution reaches saturation. The time required should be determined by preliminary experiments where concentration is measured at different time points until it remains constant.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved Oleth-3 phosphate.

-

Carefully collect a known volume of the clear supernatant using a micropipette, ensuring no solid particles are disturbed.

-

-

Quantification:

-

Filter the collected supernatant through a syringe filter to remove any remaining fine particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of Oleth-3 phosphate in the diluted supernatant using a pre-validated analytical method, such as HPLC with an appropriate detector. A calibration curve should be prepared using standards of known Oleth-3 phosphate concentrations. Alternatively, for a less rigorous but simpler approach, gravimetric analysis of the evaporated solvent from a known volume of the supernatant can be performed.

-

-

Data Analysis:

-

Calculate the concentration of Oleth-3 phosphate in the original undiluted supernatant. This value represents the solubility of Oleth-3 phosphate in the specific organic solvent at the tested temperature.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Logical Workflow for Solvent Selection

The selection of an appropriate organic solvent for a formulation containing Oleth-3 phosphate depends on several factors beyond just solubility. The following diagram outlines a logical workflow for this selection process.

Caption: Logical workflow for organic solvent selection.

Conclusion

While specific quantitative data on the solubility of Oleth-3 phosphate in organic solvents is scarce in public literature, its chemical nature and use in various formulations suggest good solubility in a range of common cosmetic and pharmaceutical solvents. For applications requiring precise solubility information, a robust experimental protocol, as detailed in this guide, is essential. A systematic approach to solvent selection, considering not only solubility but also compatibility and safety, will ensure the development of stable and effective formulations.

References

The Interaction of Oleth-3 Phosphate with Biological Membranes: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleth-3 phosphate is a non-ionic/anionic surfactant widely utilized in the cosmetic and pharmaceutical industries as an emulsifier, wetting agent, and solubilizer. Its amphiphilic nature, comprising a lipophilic oleyl chain, a short hydrophilic polyethylene glycol chain, and an anionic phosphate headgroup, dictates its interaction with biological membranes. This technical guide synthesizes the available information on structurally related molecules and the established principles of surfactant-membrane biophysics to provide an in-depth understanding of the putative mechanisms by which oleth-3 phosphate interacts with and modulates the properties of biological membranes. This document is intended for researchers, scientists, and drug development professionals seeking to understand the molecular-level interactions of this excipient.

Introduction

Oleth-3 phosphate is the ester of oleyl alcohol ethoxylate (with an average of 3 units of ethylene oxide) and phosphoric acid. Its primary functions in formulations are to stabilize oil-in-water emulsions and facilitate the dispersion of insoluble solids.[1][2] In the context of drug delivery and dermal formulations, its interaction with biological membranes, particularly the stratum corneum of the skin, is of significant interest. As a surfactant, oleth-3 phosphate is anticipated to influence membrane fluidity, permeability, and the function of integral membrane proteins.[3][4]

Due to a lack of direct experimental studies on oleth-3 phosphate, this whitepaper extrapolates data from studies on structurally similar molecules, including oleyl alcohol, other polyoxyethylene oleyl ethers, and various anionic and non-ionic surfactants. The proposed mechanisms and quantitative data should be considered within this context.

Physicochemical Properties and Inferred Membrane Interaction Parameters

The interaction of a surfactant with a lipid bilayer is governed by its molecular geometry, hydrophilicity, and charge. The oleyl chain provides a strong driving force for partitioning into the hydrophobic core of the membrane, while the ethoxylate and phosphate moieties influence its orientation and interaction with the lipid headgroups and aqueous environment.

| Property | Inferred Value/Characteristic | Rationale / Reference |

| Critical Micelle Concentration (CMC) | Low mM range | Surfactants with similar alkyl chain lengths and small hydrophilic headgroups typically have CMCs in this range.[5] |

| Hydrophilic-Lipophilic Balance (HLB) | ~7-9 (Calculated) | The combination of a lipophilic C18 chain and a small hydrophilic headgroup suggests a value in this range, making it a good water-in-oil emulsifier or co-emulsifier for oil-in-water systems. |

| Membrane Partitioning | Favorable | The long oleyl tail promotes insertion into the lipid bilayer.[6] |

| Primary Interaction Site | Interfacial region and hydrophobic core | The phosphate group is expected to interact with lipid headgroups, while the oleyl chain intercalates between the fatty acyl chains of the membrane lipids.[7] |

| Effect on Membrane Charge | Increase in negative surface charge | The anionic phosphate headgroup will contribute to a more negative zeta potential of the membrane surface.[8] |

Proposed Mechanisms of Interaction with Biological Membranes

Based on the behavior of similar surfactants, oleth-3 phosphate is likely to interact with biological membranes through a multi-step process that can lead to increased permeability and altered membrane fluidity.

Intercalation and Disruption of Lipid Packing

At concentrations below its CMC, oleth-3 phosphate monomers are expected to partition from the aqueous phase into the lipid bilayer. The bulky oleyl chain intercalates between the phospholipid acyl chains, disrupting the ordered packing of the stratum corneum lipids.[7] This creates defects in the membrane structure, leading to an increase in the free volume within the hydrophobic core.

Alteration of Membrane Fluidity

The insertion of the unsaturated oleyl chain of oleth-3 phosphate is predicted to increase the fluidity of the lipid bilayer. The cis-double bond in the oleyl chain introduces a kink, which hinders the tight packing of the surrounding saturated lipid chains, characteristic of the stratum corneum. This fluidizing effect can be experimentally verified using techniques like fluorescence anisotropy.[9][10]

Formation of Pores and Micellar Extraction

At concentrations approaching and exceeding the CMC, the accumulation of oleth-3 phosphate in the membrane can lead to more significant structural perturbations. This can range from the formation of transient pores to the complete solubilization of the membrane into mixed micelles.[5] This mechanism is particularly relevant for its function as a penetration enhancer in drug delivery systems.

Caption: Proposed mechanism of oleth-3 phosphate interaction with a lipid bilayer.

Impact on Membrane Properties: Inferred Quantitative Effects

The following table summarizes the expected quantitative effects of oleth-3 phosphate on key membrane properties, based on studies of similar surfactants. These values should be considered as indicative and would require experimental validation for oleth-3 phosphate itself.

| Parameter | Method of Measurement | Expected Effect of Oleth-3 Phosphate | Reference for Method |

| Membrane Permeability | Liposome Dye Leakage Assay | Increased leakage of encapsulated fluorescent markers (e.g., calcein, carboxyfluorescein).[11][12] | [13][14] |

| Membrane Fluidity | Fluorescence Anisotropy | Decrease in the anisotropy of a fluorescent probe (e.g., DPH, TMA-DPH) embedded in the membrane.[15] | [16][17] |

| Lipid Phase Transition Temperature (Tm) | Differential Scanning Calorimetry (DSC) | Broadening and lowering of the main phase transition temperature of model lipid membranes (e.g., DPPC).[18] | [19][20][21] |

| Transepidermal Water Loss (TEWL) | In vivo/ex vivo skin models | Increase in TEWL, indicating disruption of the skin barrier function.[9] | [22] |

| Skin Electrical Resistance | Ex vivo skin models | Decrease in electrical resistance, indicating increased ion permeability.[8] | [23] |

Experimental Protocols

Detailed methodologies for key experiments to characterize the interaction of oleth-3 phosphate with biological membranes are outlined below.

Liposome Dye Leakage Assay

This assay measures the ability of a surfactant to disrupt the integrity of a lipid bilayer.

Caption: Workflow for a liposome dye leakage assay.

Protocol:

-

Liposome Preparation: Prepare LUVs of a defined lipid composition (e.g., DPPC:Cholesterol) by extrusion, hydrating the lipid film with a solution containing a high concentration of a fluorescent dye like carboxyfluorescein.

-

Purification: Separate the liposomes from the unencapsulated dye using a size-exclusion chromatography column.

-

Assay: Dilute the liposome suspension in a buffer in a fluorometer cuvette. Add varying concentrations of oleth-3 phosphate and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

-

Data Analysis: At the end of the experiment, add a detergent like Triton X-100 to lyse all liposomes and obtain the maximum fluorescence signal. The percentage of leakage is calculated relative to this maximum.[12][14]

Differential Scanning Calorimetry (DSC)

DSC is used to measure the effect of a substance on the phase transition temperature (Tm) of lipid bilayers.

Protocol:

-

Sample Preparation: Prepare multilamellar vesicles (MLVs) of a model phospholipid (e.g., DPPC) in a buffer, both in the absence and presence of varying concentrations of oleth-3 phosphate.

-

DSC Analysis: Load the lipid dispersions into DSC pans and scan over a temperature range that encompasses the lipid's phase transition.

-

Data Analysis: Analyze the resulting thermograms to determine the onset temperature, peak temperature (Tm), and the enthalpy of the phase transition. A broadening of the peak and a decrease in Tm indicate a fluidizing effect and disruption of the lipid packing.[19][20]

In Vitro Skin Permeation Study

This experiment evaluates the effect of oleth-3 phosphate on the barrier function of the skin using a Franz diffusion cell.

Caption: Workflow for an in vitro skin permeation study.

Protocol:

-

Membrane Preparation: Use excised human or porcine skin, ensuring its integrity is maintained.

-

Franz Cell Setup: Mount the skin between the donor and receptor compartments of a Franz diffusion cell. The receptor compartment is filled with a physiological buffer maintained at 37°C.

-

Application: Apply a formulation containing a model drug, with and without oleth-3 phosphate, to the surface of the skin in the donor compartment.

-

Sampling and Analysis: At regular intervals, take samples from the receptor fluid and analyze for the concentration of the model drug.

-

Data Analysis: Plot the cumulative amount of drug permeated per unit area against time to determine the steady-state flux.[6][24]

Potential Signaling Pathway Interactions

Currently, there is no direct evidence in the scientific literature to suggest that oleth-3 phosphate interacts with specific biological signaling pathways. Its effects are primarily considered to be biophysical, resulting from the disruption of the cell membrane's physical properties. However, by altering membrane fluidity and potentially the conformation of membrane-bound proteins, it could indirectly influence signaling cascades that are sensitive to the lipid environment. Further research is required to investigate any such indirect effects.

Conclusion

While direct experimental data on the interaction of oleth-3 phosphate with biological membranes is scarce, a strong body of evidence from structurally related surfactants and general biophysical principles allows for the formulation of a coherent model of its action. Oleth-3 phosphate is predicted to partition into lipid bilayers, disrupt the packing of membrane lipids, and increase membrane fluidity and permeability. The extent of these effects is concentration-dependent, ranging from subtle alterations in lipid dynamics to complete membrane solubilization. The experimental protocols outlined in this whitepaper provide a framework for the quantitative characterization of these interactions, which is crucial for the rational design of drug delivery systems and for understanding the biological impact of this widely used excipient.

References

- 1. Intracellular Delivery by Membrane Disruption: Mechanisms, Strategies, and Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interactions of surfactants with lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mechanistic studies on surfactant-induced membrane permeability enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchmgt.monash.edu [researchmgt.monash.edu]

- 7. Oleyl Alcohol — Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. [en.alphahi-tech.com]

- 8. Anionic Surfactant-Induced Changes in Skin Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Time-Dependent Differences in the Effects of Oleic Acid and Oleyl Alcohol on the Human Skin Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorescence anisotropy measurements of lipid order in plasma membranes and lipid rafts from RBL-2H3 mast cells [pubmed.ncbi.nlm.nih.gov]

- 11. encapsula.com [encapsula.com]

- 12. Liposome leakage and increased cellular permeability induced by guanidine-based oligomers: effects of liposome composition on liposome leakage and human lung epithelial barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Single‐Molecule Liposome Assay for Membrane Permeabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. taylorfrancis.com [taylorfrancis.com]

- 17. mdpi.com [mdpi.com]

- 18. Differential Scanning Calorimetry Analyses of Idebenone-Loaded Solid Lipid Nanoparticles Interactions with a Model of Bio-Membrane: A Comparison with In Vitro Skin Permeation Data - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 20. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Differential scanning calorimetry of protein-lipid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Time-Dependent Differences in the Effects of Oleic Acid and Oleyl Alcohol on the Human Skin Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. In Vitro Skin Permeation Methodology for Over-The-Counter Topical Dermatologic Products - PubMed [pubmed.ncbi.nlm.nih.gov]

"Oleth-3 phosphate" role in interfacial tension reduction

An In-depth Technical Guide on the Role of Oleth-3 Phosphate in Interfacial Tension Reduction

For Researchers, Scientists, and Drug Development Professionals

Introduction to Oleth-3 Phosphate

Oleth-3 Phosphate is a non-ionic surfactant and emulsifying agent that plays a crucial role in the formulation of a wide range of products, including cosmetics, personal care items, and pharmaceuticals.[1][2][3][4][5][6][7] Structurally, it is the phosphate ester of oleyl alcohol that has been ethoxylated with an average of three moles of ethylene oxide.[4] This unique chemical structure, comprising a lipophilic (oil-loving) oleyl tail and a hydrophilic (water-loving) phosphate and ethoxylated head, imparts amphiphilic properties to the molecule. It is this dual nature that allows Oleth-3 Phosphate to position itself at the interface between immiscible liquids, such as oil and water, and effectively reduce the interfacial tension.[2]

The reduction of interfacial tension is a critical factor in the formation and stabilization of emulsions and dispersions.[8][9][10] By lowering the energy required to create new interfacial area, Oleth-3 Phosphate facilitates the dispersion of one liquid phase into another in the form of fine droplets, leading to the creation of stable emulsions.[10] This technical guide will delve into the core principles of how Oleth-3 Phosphate achieves this reduction in interfacial tension, the experimental methods used to quantify this effect, and its applications in drug development.

Mechanism of Interfacial Tension Reduction

The primary mechanism by which Oleth-3 Phosphate reduces interfacial tension is through its adsorption at the oil-water interface. The lipophilic oleyl tail orients itself towards the oil phase, while the hydrophilic phosphate and ethoxylated portion aligns with the aqueous phase. This molecular arrangement disrupts the cohesive forces between the molecules of each respective phase at the interface.

The presence of the surfactant molecules at the interface introduces repulsive forces between the droplets of the dispersed phase, preventing them from coalescing and leading to a more stable emulsion.[11] The effectiveness of a surfactant in reducing interfacial tension is often quantified by its ability to lower the interfacial tension to a minimal value at a specific concentration, known as the critical micelle concentration (CMC). Above the CMC, surfactant molecules begin to form aggregates called micelles in the bulk phase, and the interfacial tension typically remains constant.[12][13]

Logical Relationship of Surfactant Action

Caption: Molecular structure of Oleth-3 Phosphate dictates its interfacial action, leading to reduced interfacial tension.

Quantitative Analysis of Interfacial Tension Reduction

| Concentration of Oleth-3 Phosphate (M) | Interfacial Tension (mN/m) |

| 0 (Control) | 50.0 |

| 1 x 10⁻⁶ | 45.2 |

| 1 x 10⁻⁵ | 38.5 |

| 5 x 10⁻⁵ | 32.1 |

| 1 x 10⁻⁴ (Estimated CMC) | 28.0 |

| 5 x 10⁻⁴ | 27.9 |

| 1 x 10⁻³ | 27.8 |

Note: This data is illustrative and intended to demonstrate the expected trend. Actual values would need to be determined experimentally.

Experimental Protocols for Measuring Interfacial Tension

The reduction of interfacial tension by surfactants like Oleth-3 Phosphate is quantified using specialized instruments called tensiometers. The two most common methods employed for this purpose are the Du Noüy ring method and the pendant drop method.

Du Noüy Ring Method

This classic technique measures the force required to detach a platinum-iridium ring from the interface of two immiscible liquids.[1][14][15][16][17] The force measured is directly proportional to the interfacial tension.

Experimental Workflow for Du Noüy Ring Method

Caption: Workflow for measuring interfacial tension using the Du Noüy ring method.

Detailed Methodology:

-

Preparation: A series of aqueous solutions of Oleth-3 Phosphate at varying concentrations are prepared. The immiscible oil phase (e.g., pharmaceutical-grade mineral oil) is placed in a clean, temperature-controlled sample vessel.

-

Ring Placement: A platinum-iridium ring of known dimensions is thoroughly cleaned and attached to a sensitive force balance (tensiometer). The ring is then submerged in the lower aqueous phase.

-

Measurement: The platform holding the sample vessel is slowly lowered, causing the ring to move upwards towards the interface. As the ring passes through the interface, it pulls a meniscus of the liquid with it. The force required to detach the ring from the interface is measured.

-

Calculation: The interfacial tension (γ) is calculated from the maximum force (F) applied, the radius of the ring (R), and a correction factor (C) that accounts for the shape of the meniscus. The formula is typically expressed as: γ = F / (4πR * C).[1]

Pendant Drop Method

This optical method involves the analysis of the shape of a drop of one liquid suspended in another immiscible liquid.[12][18][19][20][21] The shape of the drop is determined by the balance between the interfacial tension and gravitational forces.

Experimental Workflow for Pendant Drop Method

Caption: Workflow for measuring interfacial tension using the pendant drop method.

Detailed Methodology:

-

Preparation: The continuous phase (e.g., an aqueous solution of Oleth-3 Phosphate) is placed in a transparent, temperature-controlled cuvette.

-

Drop Formation: A drop of the dispersed phase (e.g., a pharmaceutical oil) is formed at the tip of a needle that is submerged in the continuous phase.

-

Image Acquisition: A high-resolution camera captures an image of the pendant drop.

-

Shape Analysis: The profile of the drop is analyzed by specialized software. The software fits the shape of the drop to the Young-Laplace equation, which relates the pressure difference across the interface to the surface curvature and the interfacial tension.

-

Calculation: The interfacial tension is determined from the parameters of the best fit of the theoretical curve to the experimental drop shape.

Applications in Drug Development

The ability of Oleth-3 Phosphate to significantly reduce interfacial tension and form stable emulsions is of paramount importance in drug development, particularly for the formulation of poorly water-soluble drugs.

-

Emulsion-Based Drug Delivery Systems: Many active pharmaceutical ingredients (APIs) have poor aqueous solubility, which limits their bioavailability. Formulating such drugs in an oil-in-water (o/w) or water-in-oil (w/o) emulsion can enhance their solubility and absorption. Oleth-3 Phosphate is an effective emulsifier for creating these systems, ensuring a uniform distribution of the drug in the vehicle.

-

Topical and Transdermal Formulations: For creams, lotions, and ointments, Oleth-3 Phosphate helps to create a stable and cosmetically elegant product. By ensuring the uniform dispersion of the active ingredient, it can improve the drug's penetration into the skin.

-

Parenteral Formulations: In injectable formulations, such as lipid emulsions for total parenteral nutrition (TPN) or as drug carriers, the stability of the emulsion is critical to prevent adverse events. Surfactants like Oleth-3 Phosphate can be used to stabilize these emulsions.

Signaling Pathway in Drug Delivery Formulation

Caption: Role of Oleth-3 Phosphate in overcoming formulation challenges for poorly soluble drugs.

Conclusion

Oleth-3 Phosphate is a versatile and effective surfactant that plays a critical role in reducing interfacial tension in oil-water systems. Its amphiphilic nature allows it to adsorb at the interface, disrupting cohesive forces and facilitating the formation of stable emulsions. The quantitative evaluation of its performance can be achieved through established techniques such as the Du Noüy ring and pendant drop methods. For drug development professionals, a thorough understanding of the function of Oleth-3 Phosphate is essential for the successful formulation of a wide range of pharmaceutical products, particularly those involving poorly water-soluble active ingredients. Further research to generate specific quantitative data on the interfacial properties of Oleth-3 Phosphate would be highly beneficial to the scientific community.

References

- 1. Du Noüy ring method - Wikipedia [en.wikipedia.org]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. atamankimya.com [atamankimya.com]

- 4. Oleth-3 Phosphate (Explained + Products) [incidecoder.com]

- 5. ewg.org [ewg.org]

- 6. specialchem.com [specialchem.com]

- 7. paulaschoice.dk [paulaschoice.dk]

- 8. researchgate.net [researchgate.net]

- 9. air.unipr.it [air.unipr.it]

- 10. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 11. Multiple emulsion stability: pressure balance and interfacial film strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. research-collection.ethz.ch [research-collection.ethz.ch]

- 13. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]

- 14. Du Noüy ring method | KRÜSS Scientific [kruss-scientific.com]

- 15. biolinscientific.com [biolinscientific.com]

- 16. qcequipment.wordpress.com [qcequipment.wordpress.com]

- 17. smartsystems-eg.com [smartsystems-eg.com]

- 18. ijpest.com [ijpest.com]

- 19. researchers.ms.unimelb.edu.au [researchers.ms.unimelb.edu.au]

- 20. research-collection.ethz.ch [research-collection.ethz.ch]

- 21. Compound pendant drop tensiometry for interfacial tension measurement at zero bond number - PubMed [pubmed.ncbi.nlm.nih.gov]

Aggregation Behavior of Oleth-3 Phosphate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract